1-(1-Phenylethyl)pyrrolidin-3-amine

概要

説明

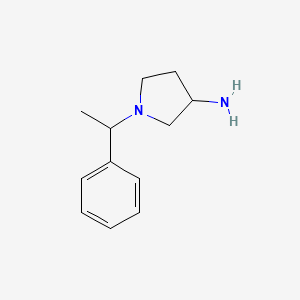

1-(1-Phenylethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a phenylethyl group at the nitrogen atom and an amine group at the third carbon

準備方法

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)pyrrolidin-3-amine can be synthesized through various methods. One common approach involves the reaction of 1-phenylethylamine with 3-pyrrolidinone under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

A<sup>3</sup>-Coupling Reactions

This compound participates in enantioselective three-component aldehyde-alkyne-amine (A<sup>3</sup>) coupling reactions catalyzed by copper(I) complexes with chiral ligands like Pyrinap .

Key Reaction Parameters:

Mechanistic Insights :

-

Cu(I) coordinates with alkyne, activating it for deprotonation.

-

Amine reacts with aldehyde to form an iminium intermediate.

-

Enantioselective 1,2-addition of copper acetylide to iminium occurs (Re-face attack favored).

-

Product dissociation regenerates the catalyst.

Example Outcome:

Substitution and Functionalization

The primary amine undergoes nucleophilic substitution under controlled conditions.

Documented Transformations :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | Bromine, K<sub>2</sub>CO<sub>3</sub>, acetone, 75°C | Cyclized pyrrolidine derivatives | 58–98% |

| Acylation | Methyl chloroformate, CH<sub>2</sub>Cl<sub>2</sub> | N-Acyl-pyrrolidines | 85–92% |

Case Study :

-

Treatment with bromine at −78°C followed by K<sub>2</sub>CO<sub>3</sub>-mediated cyclization yields hexahydroindole derivatives (e.g., 1-(1-phenylethyl)-2,3,5,6,7,7a-hexahydro-1H-indole ).

A<sup>3</sup>-Coupling Mechanism

-

Alkyne Activation: Cu(I) forms π-complex with alkyne, lowering pK<sub>a</sub> of terminal proton.

-

Iminium Formation: Amine + aldehyde → protonated iminium ion.

-

Nucleophilic Attack: Copper acetylide adds to iminium, stereochemistry dictated by ligand chirality.

Cyclization Mechanism

-

Bromination: N-Bromination at −78°C generates reactive intermediate.

-

Elimination: K<sub>2</sub>CO<sub>3</sub> induces dehydrohalogenation, forming cyclic amine.

Comparative Reactivity

Industrial and Pharmacological Relevance

-

Drug Intermediate : Key precursor for tubulin inhibitors (e.g., (S)-(−)-N-acetylcolchinol) .

-

Scalability : Gram-scale reactions achieved with 0.1 mol% catalyst loading .

This compound’s dual functionality (amine + chiral center) positions it as a critical building block in medicinal chemistry and asymmetric catalysis.

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-amine, have potential as antiviral agents. Studies have focused on designing inhibitors for HIV-1 protease by incorporating pyrrolidine moieties into their structure. These compounds have shown promising results in enhancing protease inhibitory activity, which is crucial for the development of effective antiviral therapies .

Antibacterial Properties

Pyrrolidine derivatives have also been investigated for their antibacterial properties. The synthesis of 3-aminopyrrolidine derivatives has led to the discovery of compounds with significant antibacterial activities against various pathogens. These findings suggest that this compound and its analogs could serve as lead compounds in the development of new antibacterial agents .

Enzyme Inhibition Studies

Dipeptidyl Peptidase IV Inhibitors

The compound has been studied for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which plays a role in glucose metabolism and is a target for diabetes treatment. Research indicates that modifications to the pyrrolidine structure can enhance inhibitory potency against DPP-IV, making it a candidate for further development in diabetes management .

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production and implicated in various skin disorders. The compound's structural features may allow it to act as an effective tyrosinase inhibitor, providing a basis for developing skin-lightening agents or treatments for hyperpigmentation .

Synthetic Methodologies

Chiral Synthesis

The ability to synthesize chiral amines is vital in pharmaceutical chemistry. This compound can be utilized as a chiral building block in asymmetric synthesis processes. It has been shown to facilitate enantioselective reactions, allowing chemists to produce optically active compounds with high efficiency .

Catalytic Applications

The compound can also serve as a ligand in catalytic reactions, particularly in copper-catalyzed processes. Its application in enantioselective A^3-coupling reactions demonstrates its versatility as a catalyst or ligand, which can enhance reaction selectivity and yield .

Case Study 1: HIV-1 Protease Inhibitors

A series of studies have demonstrated that integrating this compound into HIV protease inhibitors significantly improves their binding affinity and inhibitory activity compared to previous generations of inhibitors. The molecular insights gained from X-ray crystallography have guided the design process, leading to compounds with enhanced antiviral efficacy .

Case Study 2: DPP-IV Inhibitors

In the context of diabetes research, several derivatives of this compound were synthesized and tested for DPP-IV inhibition. The results showed that specific modifications on the pyrrolidine ring led to improved potency and selectivity over existing DPP-IV inhibitors such as sitagliptin .

作用機序

The mechanism of action of 1-(1-Phenylethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

類似化合物との比較

Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the phenylethyl group.

1-Phenylethylamine: A primary amine with a phenylethyl group but lacking the pyrrolidine ring.

N-Phenylpyrrolidine: A compound with a phenyl group directly attached to the nitrogen of the pyrrolidine ring.

Uniqueness: 1-(1-Phenylethyl)pyrrolidin-3-amine is unique due to the presence of both the phenylethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties

生物活性

1-(1-Phenylethyl)pyrrolidin-3-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of a phenylethyl group. Its structure can be represented as follows:

This compound exhibits properties typical of amines, which may influence its solubility and interaction with biological targets.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Stimulant Activity : Similar compounds have shown stimulant effects, possibly through dopamine release.

- Analgesic Properties : Some studies suggest potential analgesic effects, akin to certain opioids.

| Effect | Description | References |

|---|---|---|

| Stimulant Activity | Potential to enhance dopamine release | |

| Analgesic Properties | Possible pain-relief mechanisms |

Case Studies

Several case studies have investigated the biological activity of structurally related compounds or analogs:

- Opioid Receptor Activation : A study explored the activation of μ and κ-opioid receptors by synthetic opioids. Although this compound was not the primary focus, insights into similar structures suggest possible interactions with opioid receptors, which could lead to analgesic effects .

- Pharmacokinetics and Toxicology : Research on related amines has highlighted their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for assessing the safety and efficacy of new compounds in clinical settings .

Safety and Toxicology

The safety profile of this compound remains under-researched. However, concerns regarding nitrosamine formation in amine-containing compounds have been raised. The potential for genotoxicity necessitates further investigation into the long-term effects of exposure to this compound .

特性

IUPAC Name |

1-(1-phenylethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10(11-5-3-2-4-6-11)14-8-7-12(13)9-14/h2-6,10,12H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDDLDNYCOENHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。